5-(Azidomethyl)-2-chloro-1,3-thiazole
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Overview
Description
5-(Azidomethyl)-2-chloro-1,3-thiazole is a compound that belongs to the class of azido-modified thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The azido group (-N₃) attached to the thiazole ring makes this compound highly reactive and useful in various chemical applications, particularly in click chemistry and bioorthogonal labeling.
Preparation Methods
The synthesis of 5-(Azidomethyl)-2-chloro-1,3-thiazole typically involves the introduction of the azido group to a thiazole precursor. One common method is the nucleophilic substitution reaction where a chloromethyl group on the thiazole ring is replaced by an azido group using sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete substitution .
Chemical Reactions Analysis
5-(Azidomethyl)-2-chloro-1,3-thiazole undergoes various types of chemical reactions due to the presence of the azido group. Some of the key reactions include:
Scientific Research Applications
5-(Azidomethyl)-2-chloro-1,3-thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-2-chloro-1,3-thiazole primarily involves its reactivity with other molecules through the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecular entities. This reactivity is harnessed in bioorthogonal labeling, where the compound can selectively tag biomolecules in complex biological environments without cross-reacting with other functional groups .
Comparison with Similar Compounds
5-(Azidomethyl)-2-chloro-1,3-thiazole can be compared with other azido-modified compounds such as:
5-(Azidomethyl)-1,3-thiazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-(Azidomethyl)-2-chloro-1,3-oxazole: Contains an oxygen atom instead of sulfur, which can alter its chemical reactivity and stability.
5-(Azidomethyl)-2-chloro-1,3-benzothiazole: Contains a fused benzene ring, increasing its aromaticity and potentially altering its reactivity .
These comparisons highlight the unique reactivity and applications of this compound, particularly in click chemistry and bioorthogonal labeling.
Properties
Molecular Formula |
C4H3ClN4S |
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Molecular Weight |
174.61 g/mol |
IUPAC Name |
5-(azidomethyl)-2-chloro-1,3-thiazole |
InChI |
InChI=1S/C4H3ClN4S/c5-4-7-1-3(10-4)2-8-9-6/h1H,2H2 |
InChI Key |
ZMUJQYFNPYYQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
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